molecular formula C12H9ClN2O2 B1386554 4-(6-Chloropyrazin-2-yl)-3-methylbenzoic acid CAS No. 1020718-71-1

4-(6-Chloropyrazin-2-yl)-3-methylbenzoic acid

Cat. No.: B1386554
CAS No.: 1020718-71-1
M. Wt: 248.66 g/mol
InChI Key: VFJAUKRMTAPILA-UHFFFAOYSA-N
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Description

4-(6-Chloropyrazin-2-yl)-3-methylbenzoic acid is an organic compound that belongs to the class of benzoic acids It features a pyrazine ring substituted with a chlorine atom at the 6-position and a methyl group at the 3-position of the benzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(6-Chloropyrazin-2-yl)-3-methylbenzoic acid typically involves the condensation of 6-chloropyrazine-2-carboxylic acid with 3-methylbenzoic acid under acidic conditions. The reaction is catalyzed by polyphosphoric acid, which facilitates the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the synthesis can be scaled up by optimizing reaction conditions such as temperature, solvent, and catalyst concentration to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

4-(6-Chloropyrazin-2-yl)-3-methylbenzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and palladium catalysts. Conditions typically involve heating in the presence of a base.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride are used under controlled conditions.

Major Products

    Substitution Reactions: Products include various substituted pyrazine derivatives.

    Oxidation and Reduction: Products include quinones and dihydro derivatives, respectively.

Mechanism of Action

The mechanism of action of 4-(6-Chloropyrazin-2-yl)-3-methylbenzoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The chlorine and methyl groups on the pyrazine and benzoic acid moieties, respectively, contribute to its binding affinity and specificity. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(6-Chloropyrazin-2-yl)-3-methylbenzoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a pyrazine ring with a benzoic acid moiety makes it a versatile compound for various applications in medicinal chemistry and material science.

Properties

IUPAC Name

4-(6-chloropyrazin-2-yl)-3-methylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9ClN2O2/c1-7-4-8(12(16)17)2-3-9(7)10-5-14-6-11(13)15-10/h2-6H,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFJAUKRMTAPILA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)O)C2=CN=CC(=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50652311
Record name 4-(6-Chloropyrazin-2-yl)-3-methylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50652311
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1020718-71-1
Record name 4-(6-Chloropyrazin-2-yl)-3-methylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50652311
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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